Anthracene, 9-(1-methoxyethyl)-
Description
Fundamental Role of Anthracene (B1667546) Derivatives in Contemporary Organic Chemistry
Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings, and its derivatives are of significant interest due to their unique photophysical, photochemical, and biological properties. beilstein-journals.org Their extended π-system makes them valuable components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. beilstein-journals.orgresearchgate.net
In the realm of synthetic organic chemistry, the anthracene framework serves as a versatile building block. The reactivity of the 9 and 10 positions of the anthracene core makes it particularly amenable to a variety of transformations. mdpi.com One of the most powerful and well-studied reactions involving anthracene is the Diels-Alder reaction, a [4+2] cycloaddition that has been extensively utilized in the construction of complex molecular architectures. nih.gov This reactivity is central to the function of many anthracene-based chiral auxiliaries. Furthermore, methods for the synthesis of substituted anthracenes are continually being refined, including Friedel-Crafts reactions, metal-catalyzed cross-coupling reactions, and cyclization strategies, which expand the library of available derivatives for various applications. beilstein-journals.org
Evolution of Chiral Anthracene Auxiliaries in Asymmetric Synthesis
Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a critical field in organic chemistry. uwindsor.ca Chiral auxiliaries represent a well-established strategy to achieve this, wherein a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. uwindsor.ca An ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and should induce a high degree of stereoselectivity. nih.gov
The use of chiral anthracene derivatives as stereocontrolling auxiliaries, particularly in Diels-Alder/retro-Diels-Alder sequences, has emerged as a powerful tool for asymmetric synthesis. nih.gov By attaching a chiral substituent at the 9-position of the anthracene ring, chemists can effectively control the facial selectivity of the cycloaddition reaction. The resulting diastereomeric cycloadducts can then be separated, and the chiral auxiliary can be removed, often through a retro-Diels-Alder reaction, to yield the desired enantiomerically enriched product. researchgate.net This strategy has been successfully applied to the synthesis of various complex molecules, including natural products. nih.gov The design of these auxiliaries often involves tailoring the steric and electronic properties of the chiral substituent to maximize diastereoselectivity. nih.gov
Overview of Key Research Areas and Unexplored Facets of 9-(1-methoxyethyl)anthracene
Anthracene, 9-(1-methoxyethyl)- has been a subject of focused research, primarily for its application as a chiral auxiliary in asymmetric Diels-Alder reactions. The presence of the chiral 1-methoxyethyl group at the 9-position provides a stereochemical bias that can lead to high diastereoselectivity in cycloadditions with various dienophiles.
Key Research Findings:
Research has demonstrated that (R)-9-(1-methoxyethyl)anthracene undergoes highly diastereoselective thermal and photoinduced Diels-Alder reactions with dienophiles such as maleic anhydride (B1165640) and N-methylmaleimide. In some cases, diastereomeric ratios greater than 95:5 have been achieved. Mechanistic studies suggest that the stereochemical outcome is influenced by factors such as reaction temperature and the nature of the dienophile. For instance, in the reaction with p-benzoquinone, the kinetic product formed at lower temperatures exhibits significantly higher diastereoselectivity than the product mixture obtained at higher temperatures under reflux conditions.
The following table summarizes the diastereoselectivity observed in the Diels-Alder reaction between (R)-9-(1-methoxyethyl)anthracene and various dienophiles under different conditions.
| Dienophile | Reaction Conditions | Diastereomeric Ratio |
| p-Benzoquinone | Xylene, reflux | 60:40 |
| p-Benzoquinone | Lower temperature | 96:4 (kinetic product) |
| Maleic Anhydride | Thermal/Photoinduced | >95:5 |
| N-Methylmaleimide | Thermal/Photoinduced | >95:5 |
Unexplored Facets and Future Directions:
While the utility of Anthracene, 9-(1-methoxyethyl)- in Diels-Alder reactions is well-documented, there are several avenues for future research. The application of this chiral auxiliary in other types of asymmetric transformations, such as conjugate additions or aldol (B89426) reactions, remains largely unexplored. A broader investigation into the influence of different Lewis acids on the stereoselectivity of its cycloaddition reactions could also yield valuable insights.
Furthermore, the development of more efficient and sustainable methods for the synthesis of both enantiomers of Anthracene, 9-(1-methoxyethyl)- would enhance its accessibility and utility. The exploration of its application in the synthesis of a wider range of complex target molecules, including pharmaceuticals and natural products, represents a significant area for future work. The systematic modification of the methoxyethyl side chain could also lead to the development of new anthracene-based chiral auxiliaries with improved reactivity and selectivity. As the demand for enantiomerically pure compounds continues to grow, the continued investigation into the capabilities of chiral auxiliaries like Anthracene, 9-(1-methoxyethyl)- will undoubtedly contribute to the advancement of asymmetric synthesis. chiralpedia.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
88474-01-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9-(1-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-12(18-2)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3 |
InChI Key |
SJGPOUFALJZJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control for Anthracene, 9 1 Methoxyethyl and Its Derivatives
Enantioselective Synthesis of 9-(1-methoxyethyl)anthracene Isomers
The creation of a specific stereoisomer of 9-(1-methoxyethyl)anthracene requires sophisticated synthetic approaches that can effectively control the three-dimensional arrangement of atoms around the chiral center at the ethyl group.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer. While direct literature on the use of chiral auxiliaries for the synthesis of 9-(1-methoxyethyl)anthracene is not abundant, established methodologies using auxiliaries like Evans oxazolidinones offer a plausible and effective route. wikipedia.orgnih.gov
A general and reliable strategy involves the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 9-anthracenecarboxylic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective alkylation. Specifically, deprotonation with a suitable base like sodium bis(trimethylsilyl)amide would form a chiral enolate. Subsequent reaction with a methylating agent, such as methyl iodide, would introduce the methyl group, creating the precursor to the 1-methoxyethyl side chain. The stereochemical outcome of this alkylation is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the electrophile to a specific face of the enolate. williams.edu Finally, reductive cleavage of the auxiliary would yield the corresponding chiral carboxylic acid, which can then be converted to 9-(1-methoxyethyl)anthracene through standard functional group manipulations, including reduction of the carboxylic acid to an alcohol followed by methylation of the hydroxyl group. The efficiency of this approach hinges on the high diastereoselectivity typically observed in alkylations of Evans auxiliaries. wikipedia.orgwilliams.edu
Tandem Asymmetric Synthesis Protocols
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A notable example is the tandem asymmetric synthesis of 9-(hydroxyethyl)anthracene, a direct precursor to 9-(1-methoxyethyl)anthracene. This process can be envisioned to start from 9-acetylanthracene, which is commercially available or can be synthesized via Friedel-Crafts acylation of anthracene (B1667546). orgsyn.org
Optimization of Stereoisomeric Ratios
Achieving a high ratio of the desired stereoisomer is a critical aspect of asymmetric synthesis. In the context of 9-(1-methoxyethyl)anthracene, this optimization focuses on maximizing the diastereomeric or enantiomeric excess during the key bond-forming step that creates the chiral center.
For chiral auxiliary-mediated approaches, the diastereomeric ratio is highly dependent on the structure of the auxiliary, the reaction conditions (temperature, solvent), and the nature of the base and electrophile. For instance, the use of bulky substituents on the oxazolidinone auxiliary can enhance facial shielding of the enolate, leading to higher diastereoselectivity. wikipedia.org
Furthermore, the stereochemical outcome of subsequent reactions involving the chiral 9-(1-methoxyethyl)anthracene framework can also be optimized. For example, in Diels-Alder reactions using chiral 9-(1-methoxyethyl)anthracene as the diene, the ratio of the resulting diastereomeric cycloadducts can be influenced by temperature. Lower reaction temperatures have been shown to favor the formation of the kinetic product, leading to significantly higher diastereomeric ratios. This demonstrates that the inherent chirality of the 9-(1-methoxyethyl) group can effectively control the stereochemistry of subsequent transformations.
Strategic Functionalization of the 9-(1-methoxyethyl)anthracene Framework
Beyond its synthesis, the 9-(1-methoxyethyl)anthracene scaffold can be further modified to tailor its properties for specific applications. This functionalization can occur at various positions on the anthracene core.
Regioselective Substitution Reactions
The anthracene nucleus is susceptible to electrophilic substitution, and the position of these substitutions can be directed by the existing substituent at the 9-position. While the 9- and 10-positions are typically the most reactive in anthracene, the presence of the 9-(1-methoxyethyl) group can influence the regioselectivity of further reactions.
For instance, regioselective borylation of the anthracene core can be achieved, providing a handle for further cross-coupling reactions to introduce a wide range of functional groups. nih.govrsc.org N-directed electrophilic borylation has been shown to be a powerful method for functionalizing polycyclic aromatic hydrocarbons. nih.govrsc.org Similarly, halogenation reactions, such as bromination, can be controlled to occur at specific positions on the anthracene rings, leading to precursors for a variety of other derivatives. nih.gov The electronic nature of the 9-(1-methoxyethyl) group, being weakly electron-donating, would be expected to influence the position of electrophilic attack on the aromatic rings.
Below is a table summarizing the regioselective functionalization of anthracene derivatives, which can be extrapolated to the 9-(1-methoxyethyl)anthracene framework.
| Reaction Type | Reagents | Position of Functionalization | Reference |
| Borylation | BCl₃, AlCl₃ | 1,5-positions | rsc.org |
| Bromination | Br₂ | Varies based on conditions | nih.gov |
Derivatization for Tailored Properties
The properties of 9-(1-methoxyethyl)anthracene can be fine-tuned through derivatization of either the anthracene core or the methoxyethyl side chain. These modifications can alter the molecule's electronic, photophysical, or reactive characteristics.
Modification of the anthracene core by introducing various substituents can significantly impact its electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups can tune the HOMO-LUMO gap, which in turn affects the absorption and emission spectra of the molecule. This is a key strategy in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net
The methoxyethyl side chain also offers opportunities for derivatization. The ether linkage can potentially be cleaved or modified. For instance, acid-catalyzed ether-ether exchange reactions have been reported for other anthracene methyl ethers, suggesting that the methoxy (B1213986) group in 9-(1-methoxyethyl)anthracene could be exchanged for other alkoxy groups, providing a route to a variety of analogs with different steric and electronic properties. rsc.org Furthermore, the ability of anthracene derivatives to undergo [4+4] photodimerization can be influenced by the nature of the substituent at the 9-position. researchgate.net By modifying the 9-(1-methoxyethyl)anthracene framework, it may be possible to create novel, reversible polymer systems or other photoresponsive materials. researchgate.net
Green Chemistry Principles in the Synthesis of 9-(1-methoxyethyl)anthracene
The application of green chemistry principles to the synthesis of specialized aromatic compounds like Anthracene, 9-(1-methoxyethyl)- is essential for minimizing environmental impact and improving resource efficiency. While specific "green" routes for this exact molecule are not extensively documented, we can evaluate plausible synthetic pathways through the lens of green chemistry's twelve principles. A conventional and logical approach to synthesizing 9-(1-methoxyethyl)anthracene involves a two-step process: first, a Grignard reaction between 9-anthraldehyde (B167246) and a methylmagnesium halide to form the intermediate 9-(1-hydroxyethyl)anthracene, followed by an etherification step (e.g., a Williamson ether synthesis) to yield the final product. Analyzing this pathway reveals several areas where green chemistry principles can be applied for improvement.
Atom Economy and Waste Prevention
A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jocpr.com The proposed Grignard reaction, while effective, is not ideal in this regard. It is a stoichiometric process that generates a magnesium salt byproduct, which must be separated and disposed of, thus lowering the atom economy.
The subsequent etherification, if performed using a classic Williamson synthesis with a strong base like sodium hydride (NaH) and a methylating agent like iodomethane (B122720) or dimethyl sulfate, also presents challenges. The use of NaH generates hydrogen gas, and the reaction creates stoichiometric amounts of salt (e.g., sodium iodide), contributing to the waste stream and a high E-Factor (Environmental Factor).
Catalytic Methods and Energy Efficiency
Modern synthetic chemistry strives to replace stoichiometric reagents with catalytic alternatives. frontiersin.org A greener approach would involve the direct catalytic alkylation of an anthracene precursor. Transition metal-catalyzed C-H activation, for instance, represents a more advanced and atom-economical strategy. frontiersin.orgbeilstein-journals.org Such a method could theoretically functionalize the 9-position of the anthracene core directly, avoiding the multi-step process and the associated waste. While specific catalysts for this exact transformation are a subject for further research, methods utilizing palladium, rhodium, or zinc have been developed for other anthracene derivatives. frontiersin.org These reactions often proceed under milder conditions than traditional methods, contributing to energy efficiency.
The development of heterogeneous catalysts is another key aspect of green synthesis, as they can be easily separated from the reaction mixture and recycled. frontiersin.org For instance, a solid-supported acid catalyst could potentially be used for the etherification step, replacing soluble and often hazardous reagents.
Use of Safer Solvents and Auxiliaries
The choice of solvent is critical to the environmental profile of a synthesis. Grignard reactions typically require anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are volatile and flammable. Similarly, polar aprotic solvents like DMF, often used in etherification, have toxicity concerns. Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or ionic liquids, where appropriate. nih.gov For example, performing reactions in aqueous micellar systems has been shown to be a viable green alternative for the synthesis of some complex anthracene derivatives. beilstein-journals.org
The following table provides representative data for a green catalytic approach to synthesizing substituted anthracenes, illustrating the types of conditions and outcomes sought in modern, environmentally conscious synthetic design. Note that this data is for an analogous transformation and not the specific synthesis of 9-(1-methoxyethyl)anthracene.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ with specific ligand | DMF/H₂O | 100 | 12 | 85 | frontiersin.org |
| 2 | ZnBr₂/SiO₂ | Benzene (B151609) | RT | 4 | 90 | frontiersin.org |
| 3 | Rh(III) complex | DMF | Thermal | 24 | 78 | frontiersin.org |
| 4 | Iodine | Water | 80 | 6 | 92 | rsc.org |
Elucidation of Reaction Mechanisms Involving Anthracene, 9 1 Methoxyethyl
Diels-Alder Cycloaddition Mechanistic Pathways
The generally accepted mechanism for the Diels-Alder reaction is a concerted process involving a six-centered transition state where two new sigma bonds are formed simultaneously. orientjchem.org However, variations exist, including a symmetrical transition state with equal bond formation, an unsymmetrical transition state with partial charge localization, and a stepwise diradical mechanism. orientjchem.org The specific pathway is influenced by the nature of the diene, dienophile, and reaction conditions.
The presence of a substituent at the 9-position can influence the rate of the forward reaction and the stability of the resulting cycloadduct. Electron-donating groups on the anthracene (B1667546) ring generally increase the rate of reaction with electron-deficient dienophiles by raising the energy of the highest occupied molecular orbital (HOMO) of the diene. The reversibility of these reactions is a key thermodynamic feature. The cycloaddition is typically favored at lower temperatures, while higher temperatures can promote the retro-Diels-Alder reaction, leading to the dissociation of the adduct back to the anthracene and dienophile. This property is exploited in various applications, including the design of thermally responsive materials.
A review of Diels-Alder reactions involving 9-substituted anthracenes highlights that the reaction conditions, such as solvent polarity and temperature, play a crucial role. orientjchem.org For instance, polar solvents have been observed to increase the reaction rate for certain Diels-Alder reactions. orientjchem.org
Table 1: General Influence of Substituents on Anthracene Diels-Alder Reactions
| Substituent Position | Electronic Effect | Influence on Reaction Rate with Electron-Deficient Dienophiles |
| 9-position | Electron-donating | Generally increases |
| 9-position | Electron-withdrawing | Generally decreases |
This table presents generalized trends for 9-substituted anthracenes.
In addition to thermal cycloadditions, anthracenes can participate in photochemical reactions, including [4+4] cycloadditions to form dimers. researchgate.netsciforum.net These reactions can be triggered by light, where one anthracene molecule is excited to its singlet or triplet state and then reacts with a ground-state molecule. researchgate.net
Photoinduced electron transfer (PET) can also play a role in cycloaddition reactions involving anthracene derivatives. In a PET process, photoexcitation of either the anthracene (the donor) or an electron-accepting dienophile can lead to the formation of a radical ion pair. This radical ion pair can then collapse to form the cycloadduct. The feasibility of a PET mechanism depends on the redox potentials of the reactants and the solvent polarity.
For some 9-substituted anthracene derivatives, photoreactions can lead to unexpected products. For example, in the presence of the macrocyclic host cucurbit researchgate.neturil, a 9-substituted anthracene derivative underwent photosolvolysis instead of the expected photodimerization. nih.gov This was attributed to the stabilization of a carbocation intermediate by the host molecule following a light-induced cleavage of a C-N bond, which can occur via homolytic cleavage followed by rapid electron transfer. nih.gov
When 9-substituted anthracenes react with unsymmetrical dienophiles, the formation of regioisomers (ortho and meta) and diastereomers is possible. orientjchem.org The 9-(1-methoxyethyl) group in Anthracene, 9-(1-methoxyethyl)- introduces a chiral center, which can lead to diastereoselectivity in the cycloaddition.
The 9-(1-methoxyethyl) substituent exerts both steric and electronic effects that govern the stereochemical outcome of the Diels-Alder reaction.
Steric Effects: The bulky 1-methoxyethyl group will sterically hinder the approach of the dienophile to the syn-face of the anthracene ring system. Consequently, the dienophile is expected to preferentially attack from the anti-face, leading to the formation of a specific diastereomer. The steric hindrance offered by substituents on the anthracene core is a well-documented factor controlling the selectivity of cycloaddition reactions. researchgate.netrsc.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the transition states of Diels-Alder reactions and understanding the origins of selectivity. researchgate.net While specific transition state models for the reaction of Anthracene, 9-(1-methoxyethyl)- were not found in the search results, general principles from studies on other 9-substituted anthracenes can be applied.
Transition state analysis for the Diels-Alder reaction of 9-substituted anthracenes typically reveals that the endo and exo transition states have different energies, leading to the preferential formation of one isomer. rsc.org The calculations would likely show that the transition state leading to the anti-adduct is lower in energy due to reduced steric repulsion between the methoxyethyl group and the incoming dienophile. Furthermore, analysis of the frontier molecular orbitals (HOMO of the anthracene and LUMO of the dienophile) can help to predict the regioselectivity of the reaction.
Table 2: Predicted Selectivity in the Diels-Alder Reaction of Anthracene, 9-(1-methoxyethyl)-
| Selectivity Type | Predicted Outcome | Rationale |
| Diastereoselectivity | Anti-attack of the dienophile | Steric hindrance from the 9-(1-methoxyethyl) group favors this approach. |
| Regioselectivity | Dependent on dienophile | A complex interplay of steric and electronic factors of both reactants. |
This table is based on general principles of stereoselectivity in Diels-Alder reactions of substituted anthracenes.
Diastereoselectivity and Regioselectivity Origins in Cycloadditions with 9-(1-methoxyethyl)anthracene
Post-Cycloaddition Chemical Transformations
The Diels-Alder adducts derived from Anthracene, 9-(1-methoxyethyl)- are versatile intermediates for further chemical modifications. The bicyclic framework of the adducts can be subjected to a variety of transformations, allowing for the synthesis of complex molecular architectures.
The presence of the methoxyethyl group and the double bond in the initial adduct provides handles for further functionalization. For instance, the double bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. The methoxy (B1213986) group could potentially be cleaved to reveal a hydroxyl group, which could then be used in subsequent reactions.
The Diels-Alder adducts of 9-substituted anthracenes have been utilized as key intermediates in the synthesis of various compounds, including antidepressant drugs like Benzoctamine and Maprotiline. orientjchem.org The specific transformations would depend on the nature of the dienophile used in the initial cycloaddition. For example, if the dienophile contains an ester group, this could be hydrolyzed or reduced. The unique structure of the adducts makes them valuable building blocks in organic synthesis. researchgate.net
Stereoselective Alkylation and Reduction Processes
The presence of a chiral center in the 9-(1-methoxyethyl) substituent allows for the exploration of stereoselective reactions, where the existing chirality influences the formation of new stereocenters.
Stereoselective Alkylation:
A notable example of stereoselective alkylation is the Diels-Alder reaction of (R)-9-(1-methoxyethyl)anthracene with p-benzoquinone. This reaction demonstrates a significant degree of diastereoselectivity, which is highly dependent on the reaction temperature. When the reaction is conducted at lower temperatures, the kinetic product is predominantly formed, leading to a high diastereomeric ratio of 96:4. mdpi.comresearchgate.netnih.govrsc.org However, at higher temperatures, such as in refluxing xylene, the thermodynamic product becomes more significant, resulting in a reduced diastereomeric ratio of 60:40. mdpi.comresearchgate.netnih.govrsc.org This temperature-dependent selectivity underscores the subtle energetic differences between the transition states leading to the different diastereomers.
The observed stereoselectivity can be rationalized by considering the steric and electronic interactions in the transition state. It is proposed that the methoxyethyl group adopts a conformation that minimizes steric hindrance with the approaching dienophile. At lower temperatures, the kinetically favored approach is the one that avoids steric clash between the methyl group of the chiral auxiliary and the dienophile.
Interactive Data Table: Diastereoselective Diels-Alder Reaction of (R)-9-(1-methoxyethyl)anthracene with p-Benzoquinone
| Reaction Condition | Diastereomeric Ratio (Kinetic:Thermodynamic) | Predominant Product | Reference |
| Low Temperature | 96:4 | Kinetic | mdpi.comresearchgate.netnih.govrsc.org |
| High Temperature (refluxing xylene) | 60:40 | Thermodynamic mixture | mdpi.comresearchgate.netnih.govrsc.org |
Stereoselective Reduction:
While specific studies on the stereoselective reduction of Anthracene, 9-(1-methoxyethyl)- are not extensively documented in the reviewed literature, the reduction of related 9-anthryl ketones provides some insights. The steric hindrance imposed by the peri-hydrogens of the anthracene ring significantly influences the reaction pathway of metal hydride reductions. rsc.org For instance, the reduction of 9-anthryl styryl ketone with metal hydrides yields the corresponding saturated ketone as the sole product, with no formation of the allylic or saturated alcohols. rsc.org This is attributed to the steric hindrance around the carbonyl group, which favors 1,4-reduction over 1,2-reduction. rsc.org
For the reduction of a saturated 9-anthryl ketone, more potent reducing agents like lithium aluminum hydride are required to overcome the steric hindrance and reduce the ketone to the corresponding alcohol. rsc.org Based on these principles, the stereoselective reduction of the ketone precursor to Anthracene, 9-(1-methoxyethyl)- would likely exhibit diastereoselectivity, with the stereochemical outcome being influenced by the directing effect of the anthracene moiety and the nature of the reducing agent. The facial selectivity would be dictated by the approach of the hydride reagent from the less sterically hindered face of the carbonyl group.
Hydrolytic Cleavage and Elimination Reactions
The ether linkage in Anthracene, 9-(1-methoxyethyl)- is susceptible to cleavage under hydrolytic conditions, and the structure is also prone to elimination reactions, particularly given its benzylic nature.
Hydrolytic Cleavage:
The cleavage of benzyl (B1604629) ethers, a class of compounds to which Anthracene, 9-(1-methoxyethyl)- belongs, can be achieved under various conditions. Strong acids can protonate the ether oxygen, making the methoxy group a better leaving group and facilitating nucleophilic attack by water or other nucleophiles present in the medium. organic-chemistry.orgyoutube.com The reaction would proceed through a carbocation intermediate, which in this case would be a secondary benzylic carbocation stabilized by the extensive conjugation of the anthracene ring system.
Alternatively, oxidative cleavage methods can be employed. For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, often under photoirradiation. organic-chemistry.org The mechanism involves a single electron transfer process.
Elimination Reactions:
Anthracene, 9-(1-methoxyethyl)- is a secondary benzylic ether. Secondary substrates can undergo both substitution (SN1/SN2) and elimination (E1/E2) reactions, with the outcome often depending on the reaction conditions, such as the strength of the base/nucleophile, the solvent, and the temperature. khanacademy.orgmasterorganicchemistry.com
Heating the compound, especially in the presence of a base, would favor elimination over substitution. khanacademy.org The elimination reaction would likely follow Zaitsev's rule, leading to the formation of the more substituted alkene, 9-vinylanthracene, as the major product. masterorganicchemistry.com The mechanism could be either E1 or E2. An E1 mechanism would proceed through the formation of the stabilized secondary benzylic carbocation intermediate, followed by deprotonation of an adjacent carbon. youtube.com An E2 mechanism would involve a concerted process where a base abstracts a proton from a beta-carbon while the methoxy group leaves simultaneously. Given that benzylic positions enhance the acidity of adjacent protons, elimination reactions at benzylic positions are often facile. youtube.com
Interactive Data Table: Plausible Products of Hydrolysis and Elimination
| Reaction Type | Reagents/Conditions | Plausible Major Product(s) | Underlying Mechanism | Reference |
| Hydrolysis (Acid-catalyzed) | Strong acid (e.g., H2SO4), H2O | 9-(1-hydroxyethyl)anthracene | SN1-type, involving a stabilized benzylic carbocation | organic-chemistry.orgyoutube.com |
| Elimination | Heat, Base (e.g., NaOEt) | 9-Vinylanthracene | E1 or E2, favored by heat and benzylic position | khanacademy.orgmasterorganicchemistry.comyoutube.com |
Photodimerization and Cycloreversion Mechanisms of Anthracene, 9-(1-methoxyethyl)- Analogues
Anthracene and its derivatives are well-known for their ability to undergo [4π+4π] photodimerization upon irradiation with UV light, forming a cycloadduct. mdpi.comnih.gov This process is often reversible, with the dimer undergoing cycloreversion back to the monomers either thermally or upon irradiation at a different wavelength. vub.bersc.org The substituent at the 9-position can significantly influence the kinetics and quantum yield of both the forward and reverse reactions.
The photodimerization of 9-substituted anthracenes typically proceeds through the singlet excited state. nih.gov Upon excitation, the anthracene monomer can interact with a ground-state monomer to form an excimer, which is an excited-state dimer. This excimer can then relax to the ground-state photodimer or decay back to the monomers. The rate of dimerization is often high, occurring within nanoseconds, unless sterically hindered. nih.gov
For analogues of Anthracene, 9-(1-methoxyethyl)-, the electron-donating nature of the alkoxy group would be expected to influence the photophysical properties. The quantum yield of photodimerization can be affected by the electronic properties of the substituent. nih.gov For example, a study on the photodimerization of a mixture of anthracene and 9-bromoanthracene (B49045) showed that the dimerization of anthracene was significantly faster than that of the bromo-substituted derivative, highlighting the electronic influence on reactivity. nih.gov
The reverse reaction, cycloreversion, can be induced thermally or photochemically. Thermal cycloreversion involves the cleavage of the two sigma bonds formed during dimerization, regenerating the two anthracene monomers. The stability of the photodimer and the kinetics of its thermal dissociation are influenced by the substituents. vub.bersc.org Photochemical cycloreversion can also occur, often by irradiating the dimer at a wavelength where it absorbs. nih.gov
Interactive Data Table: Representative Photophysical Data for Substituted Anthracene Analogues
| Anthracene Analogue | Photodimerization Quantum Yield (Φdim) | Cycloreversion Conditions | Observations | Reference |
| 9-Bromoanthracene | Lower than anthracene | Thermal or Photochemical | Slower dimerization rate compared to unsubstituted anthracene | nih.gov |
| 9,10-Diphenylanthracene | Low | Thermal or Photochemical | Steric hindrance from phenyl groups can affect dimerization efficiency | semanticscholar.org |
| 9-Anthracenecarboxylic acid | Varies with conditions | Mechanochemical or Photochemical | Used in developing fluorescent crack sensors based on cycloreversion | nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis of 9 1 Methoxyethyl Anthracene and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. In the context of 9-substituted anthracenes and their adducts, NMR techniques such as ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC are vital for the complete assignment of proton and carbon signals. umich.edu The stereochemistry of adducts, such as those formed via Diels-Alder reactions, can be deduced from the nuclear Overhauser effect (NOE) and scalar coupling constants (J-values). rsc.org
While detailed spectra for 9-(1-methoxyethyl)anthracene itself are not extensively published, the analysis of related anthracene (B1667546) adducts provides a clear framework for stereochemical assignment. For instance, the photodimerization of different anthracenes can be monitored by ¹H NMR to identify the formation of homo- and hetero-adducts (mixdimers). mdpi.com
In the case of Diels-Alder adducts of 9-substituted anthracenes, the chemical shifts of the bridgehead protons and carbons are particularly diagnostic. The reaction of an anthracene derivative with a dienophile like maleic anhydride (B1165640) or N-octylmaleimide results in bridged adducts where the substituent at the 9-position dictates the stereochemical outcome. umich.edu The total assignment of protons and carbons for these complex structures is achieved through a combination of one- and two-dimensional NMR experiments, which can serve as a reference for analyzing similar systems. umich.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Diels-Alder Adduct of a 9-Substituted Anthracene Data based on a representative N-octylmaleimide adduct of a 9-substituted anthracene.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 7.33 (dd) | 124.2 |
| H-2 | 7.15 (dd) | 126.7 |
| H-3 | 7.15 (dd) | 126.8 |
| H-4 | - | 123.6 |
| H-5 | 7.13 (dd) | 122.2 |
| H-6 | 7.09-7.11 (m) | 126.4 |
| H-7 | 7.09-7.11 (m) | 126.5 |
| H-8 | 7.27 (dd) | 125.2 |
| H-10 | 4.77 (d) | 45.6 |
| H-11, H-12 | 3.15 (d) | 46.8 |
This interactive table presents selected data from a study on Diels-Alder adducts of anthracene derivatives. umich.edu The specific couplings and multiplicities (d=doublet, dd=doublet of doublets, m=multiplet) are crucial for structural assignment.
Single Crystal X-ray Diffraction for Absolute Stereochemistry Determination
Single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
While the specific crystal structure of 9-(1-methoxyethyl)anthracene has not been detailed in the searched literature, analysis of structurally similar compounds illustrates the power of this method. For example, the crystal structure of 9-(dimethoxymethyl)anthracene, a dimethyl acetal (B89532) of 9-anthraldehyde (B167246), shows a planar anthracene skeleton with the two methoxy (B1213986) groups located above and below the ring system. nih.gov This type of analysis would be critical for 9-(1-methoxyethyl)anthracene to determine the precise orientation of the methoxyethyl group relative to the anthracene plane.
Furthermore, X-ray diffraction studies on other strained anthracene derivatives, such as 1,12-dimethylbenz[a]anthracene, have revealed significant molecular distortions, including out-of-plane displacement of atoms to relieve steric strain. nih.gov Such detailed geometric information is unobtainable by other methods and is crucial for understanding the molecule's reactivity and intermolecular interactions in the solid state. The successful application of X-ray diffraction to determine the structures of various Diels-Alder adducts of anthracene has been instrumental in confirming their stereochemistry. umich.edu
Vibrational Spectroscopy (Raman, IR) for Molecular Conformation and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the bonding and molecular conformation of a compound. These methods probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and functional groups.
For an anthracene core, which has 66 normal vibrational modes, 33 are Raman active and 28 are IR active. sns.it These modes include characteristic in-plane and out-of-plane vibrations of the aromatic rings. The introduction of a substituent at the 9-position, such as a 1-methoxyethyl group, leads to new vibrational bands corresponding to the C-O, C-C, and C-H bonds of the substituent, while also influencing the vibrations of the anthracene skeleton.
Studies on related compounds demonstrate the utility of this approach. For instance, the IR and Raman spectra of 9-nitroanthracene (B110200) show characteristic bands for the nitro group that can be used to study its interaction with surfaces. researchgate.netnih.gov The IR spectrum of the related compound 9-anthracenemethanol (B72535) shows characteristic absorptions for the hydroxyl and methylene (B1212753) groups, in addition to the aromatic ring vibrations. nist.gov Analysis of these spectra, often aided by theoretical calculations like Density Functional Theory (DFT), allows for the assignment of specific vibrational bands to particular molecular motions, offering insight into the molecule's conformation. sns.itnih.gov
Mass Spectrometry for Molecular Structure Elucidation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, establish its elemental formula, and gain structural information through analysis of its fragmentation patterns. It is also a highly sensitive method for assessing sample purity. The molecular formula of 9-(1-methoxyethyl)anthracene is C₁₇H₁₆O, corresponding to a monoisotopic mass of 236.120115 Da. chemspider.com
Table 2: Key Mass Spectrometry Data for the Related Compound 9-Methoxyanthracene (B3050148) Data obtained from GC-MS analysis with electron ionization (EI). nih.gov
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment |
| 208 | ~100 | [M]⁺˙ (Molecular Ion) |
| 193 | ~99.99 | [M-CH₃]⁺ |
| 165 | ~23 | [M-CH₃-CO]⁺ or [M-OCH₃-H₂]⁺ |
| 194 | ~15.60 | Isotope peak of [M-CH₃]⁺ |
| 163 | ~8.70 | [C₁₃H₇]⁺ |
This interactive table shows the most abundant peaks in the mass spectrum of 9-methoxyanthracene, illustrating a typical fragmentation pattern that helps in structural elucidation. nih.gov
This analysis allows for the confirmation of the molecular structure and can be used to distinguish between isomers, as demonstrated in studies of various anthracenedione derivatives. researchgate.net
In-Depth Analysis of Anthracene, 9-(1-methoxyethyl)- Reveals Data Scarcity in Scientific Literature
A thorough investigation into the scientific literature for the chemical compound Anthracene, 9-(1-methoxyethyl)-, reveals a significant lack of published research pertaining to its specific photophysical and photochemical properties. Despite extensive searches for data on this particular molecule, including its electronic absorption and emission, solvatochromism, quantum yields, and excited-state dynamics, no dedicated studies with experimental or theoretical data could be located.
While the broader class of anthracene derivatives is well-documented, with numerous studies covering their synthesis and photophysical behavior, this specific compound, identified by the CAS number 73434-96-5, appears to be largely uncharacterized in publicly accessible research. Commercial suppliers list the compound, indicating its availability for research purposes, but this has not yet translated into a body of scientific work detailing its intrinsic properties.
General principles of photochemistry suggest that the introduction of a 9-(1-methoxyethyl) group to the anthracene core would influence its electronic structure and, consequently, its interaction with light. This substituent would likely affect the excited-state energy levels, decay pathways, and sensitivity to solvent environments. However, without specific studies, any discussion of these effects remains speculative. Detailed information on absorption and emission maxima, fluorescence and phosphorescence quantum yields, excited-state lifetimes, and the rates of processes like internal conversion and intersystem crossing are absent from the current scientific record for this molecule.
Similarly, there is no available research on the dynamics of exciplex or excimer formation involving Anthracene, 9-(1-methoxyethyl)-. Such processes are highly dependent on the specific steric and electronic nature of the substituents on the anthracene core.
Photophysical Properties and Excited State Dynamics of Anthracene, 9 1 Methoxyethyl
Photoinduced Charge Transfer and Energy Transfer Processes
In many donor-acceptor systems based on the anthracene (B1667546) core, the introduction of a substituent can lead to the possibility of photoinduced charge transfer (PCT) upon excitation. In such a process, the absorption of a photon promotes the molecule to an excited state, from which an electron can be transferred from a donor part of the molecule to an acceptor part, creating a charge-separated state. The efficiency and dynamics of this process are highly dependent on the electronic nature of the substituent and the solvent polarity.
Similarly, energy transfer processes can occur, where the excited anthracene core (the chromophore) transfers its excitation energy to an attached group, or vice-versa. The feasibility of such a process is governed by the relative energy levels of the excited states of the anthracene moiety and the substituent.
For "Anthracene, 9-(1-methoxyethyl)-", the methoxyethyl group is not a strong electron donor or acceptor, nor does it possess low-lying excited states that would typically facilitate efficient charge or energy transfer with the anthracene core. It is plausible that any charge transfer character in the excited state would be minimal and that direct energy transfer to the substituent would be unlikely. However, without experimental data, this remains speculative.
Influence of Substituent Effects on Photophysical Behavior
The photophysical properties of anthracene, such as its absorption and fluorescence spectra, fluorescence quantum yield, and excited-state lifetime, are known to be sensitive to the nature and position of substituents.
Generally, the introduction of an alkyl or alkoxyalkyl group at the 9-position of anthracene can lead to:
Shifts in Absorption and Emission Spectra: Substituents can cause slight red or blue shifts in the spectral bands of anthracene. The 9-(1-methoxyethyl) group, being a saturated alkyl ether, would be expected to have a relatively small electronic effect, likely resulting in minor shifts compared to more electronically active groups.
Changes in Fluorescence Quantum Yield: The fluorescence quantum yield of anthracene can be altered by substituents. Steric hindrance introduced by the substituent can sometimes increase the quantum yield by restricting non-radiative decay pathways. The bulky nature of the 1-methoxyethyl group might influence the rotational freedom around the bond connecting it to the anthracene ring, which could, in turn, affect the excited-state deactivation channels.
Variations in Excited-State Lifetimes: The lifetime of the excited singlet state can also be modulated by the substituent. Any new decay pathways introduced by the substituent, or the alteration of existing ones, would be reflected in the measured fluorescence lifetime.
To accurately determine these effects for "Anthracene, 9-(1-methoxyethyl)-", dedicated experimental studies involving techniques such as UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy, and quantum yield measurements would be necessary. Theoretical calculations could also provide insights into the electronic structure and excited-state properties.
Theoretical and Computational Investigations on Anthracene, 9 1 Methoxyethyl
Quantum Chemical Calculations (DFT, ab initio, semi-empirical)
A variety of quantum chemical calculation methods have been employed to investigate the properties of anthracene (B1667546) and its derivatives, providing a powerful toolkit for understanding "Anthracene, 9-(1-methoxyethyl)-". Density Functional Theory (DFT) is a widely used method for studying the electronic structure of such polycyclic aromatic compounds. researchgate.net For large molecules, DFT calculations are indispensable for predicting molecular properties and understanding reaction outcomes. researchgate.net Methods like B3LYP are popular choices within the DFT framework. researchgate.net
Ab initio methods, which are based on first principles without empirical parameters, offer high accuracy, though often at a greater computational cost. spectrabase.com These are valuable for benchmarking and for detailed studies of smaller systems or specific properties. researchgate.net Semi-empirical methods, such as those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, provide a faster, albeit less accurate, alternative. These methods are particularly useful for initial explorations of large systems or complex potential energy surfaces.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For "Anthracene, 9-(1-methoxyethyl)-", this involves finding the minimum energy arrangement of its atoms, including the bond lengths, bond angles, and dihedral angles. The conformation of the 9-(1-methoxyethyl) substituent relative to the planar anthracene ring is of particular interest.
Computational studies on related 9-substituted anthracenes reveal that the substituent's conformation is a key determinant of reactivity. researchgate.net For "Anthracene, 9-(1-methoxyethyl)-", the rotation around the C9-C(ethyl) bond and the C(ethyl)-O bond defines the spatial orientation of the methoxy (B1213986) and methyl groups. The most stable conformer is expected to be one that minimizes steric hindrance between the substituent and the hydrogen atoms on the peri-positions (C1 and C8) of the anthracene core. In the context of its reactions, computational models show a strong preference for a transition state conformation where the methyl group is positioned antiperiplanar to the incoming reactant, minimizing steric clash. researchgate.net
Table 1: Predicted Key Conformational Features of Anthracene, 9-(1-methoxyethyl)-
| Parameter | Description | Predicted Value/State | Rationale |
| Anthracene Core | Planarity of the tricyclic system | Largely planar | Consistent with the aromatic system of anthracene. |
| C1-C9-C8 Angle | Angle defining the bay region | ~120° | Typical for sp² hybridized carbons in an aromatic ring. |
| C9-C(ethyl) Bond | Rotation of the ethyl substituent | Rotational barrier exists | Steric interactions with peri-hydrogens influence the preferred rotational angle. |
| C(ethyl)-O Bond | Rotation of the methoxy group | Preferred anti-conformation | To minimize steric and electrostatic repulsion in reaction transition states. researchgate.net |
This table is illustrative, based on principles from computational studies of related molecules.
Electronic Structure and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding chemical reactions. nih.gov The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. youtube.com
Table 2: Influence of Substituents on Frontier Orbitals of the Anthracene System
| System | Substituent Type at C9 | Effect on HOMO Energy | Effect on LUMO Energy | Consequence for Reactivity |
| Anthracene | None (Hydrogen) | Baseline | Baseline | Moderate reactivity in cycloadditions. |
| Anthracene, 9-(1-methoxyethyl)- | Electron-Donating (alkoxy) | Increased | Minor Change | Enhanced nucleophilicity; higher reactivity with electron-poor dienophiles. |
| Anthracene-9-carboxaldehyde | Electron-Withdrawing (carbonyl) | Decreased | Decreased | Reduced nucleophilicity; potential for inverse-electron-demand reactions. |
This table illustrates general electronic trends based on FMO theory. researchgate.netresearchgate.net
Simulation of Spectroscopic Signatures
Computational chemistry allows for the simulation of various spectra, which can be compared with experimental data to confirm structures or interpret complex spectral features. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption (UV-Vis) spectra by predicting the energies and intensities of electronic transitions. nih.gov
For "Anthracene, 9-(1-methoxyethyl)-", the simulated UV-Vis spectrum would be dominated by the characteristic π-π* transitions of the anthracene chromophore. researchgate.net Calculations would likely show the fine vibrational structure typical of anthracene spectra. The substitution at the 9-position is expected to cause a slight red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted anthracene, consistent with the electron-donating nature of the substituent. Similarly, vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic frequencies of the molecule's vibrational modes, aiding in the assignment of experimental spectral peaks.
Mechanistic Modeling of Stereoselective Reactions
One of the most significant applications of computational chemistry to "Anthracene, 9-(1-methoxyethyl)-" has been in modeling the mechanisms of its highly stereoselective reactions. researchgate.net This compound exhibits remarkable diastereoselectivity in Diels-Alder cycloadditions. nih.govrsc.org
Transition State Characterization and Reaction Coordinate Analysis
To understand why one stereoisomer is formed preferentially over another, chemists use computational methods to locate and analyze the transition states (TS) associated with each reaction pathway. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction.
For the Diels-Alder reaction of "Anthracene, 9-(1-methoxyethyl)-" with dienophiles like maleic anhydride (B1165640) or p-benzoquinone, computational models are built for the different possible transition states leading to the various diastereomeric products. researchgate.netnih.gov By calculating the energy of each unique TS, researchers can predict which product will form fastest (the kinetic product). The reaction coordinate, representing the lowest energy path from reactants to products via the transition state, can be mapped to ensure the located TS correctly connects the starting materials and the intended product.
Origin of Diastereoselectivity: Computational Insights
Computational studies have been instrumental in explaining the high diastereoselectivity (>95:5) observed in the Diels-Alder reactions of "Anthracene, 9-(1-methoxyethyl)-". researchgate.netnih.gov The calculations reveal that the energy difference between the diastereomeric transition states is the key to this selectivity.
The major contributing factors identified through these models are:
Electrostatic Repulsion : In the unfavored transition state, there is a significant electrostatic repulsion between the lone pairs of the methoxy oxygen atom of the anthracene derivative and the lone pairs of the carbonyl oxygen atoms on the approaching dienophile (e.g., maleic anhydride or p-benzoquinone). This repulsion destabilizes the transition state, making this pathway less favorable. researchgate.net
Steric Effects : The favored transition state adopts a conformation where the methyl group of the 9-(1-methoxyethyl) substituent is oriented antiperiplanar (away from) the incoming dienophile. This arrangement minimizes steric hindrance and leads to a lower energy transition state. researchgate.net
These computational findings have been shown to agree very well with experimental results, providing a robust model for predicting and understanding the stereochemical outcomes of these reactions. researchgate.net For instance, in reactions with maleic anhydride, the anti-periplanar arrangement of the methyl group in the transition state leads almost exclusively to a single diastereomer. researchgate.net
Table 3: Computational Analysis of Diastereoselectivity in the Diels-Alder Reaction
| Feature | Favored Transition State | Unfavored Transition State |
| Orientation of Substituent | Methyl group is antiperiplanar to the dienophile. | Methyl group is syn-periplanar to the dienophile. |
| Key Interaction | Minimized steric and electrostatic repulsion. | Significant electrostatic repulsion between methoxy oxygen and dienophile carbonyls. |
| Relative Energy | Lower Energy | Higher Energy |
| Predicted Outcome | Major Diastereomer | Minor or Unobserved Diastereomer |
This table summarizes findings from computational mechanistic studies. researchgate.net
Excited State Computations
The study of the excited states of aromatic molecules like Anthracene, 9-(1-methoxyethyl)- is fundamental to understanding their fluorescence, phosphorescence, and photochemical reactivity. Modern computational chemistry offers a suite of tools to probe these transient states with remarkable accuracy.
Time-Dependent DFT (TD-DFT) for Excited State Energies
Time-Dependent Density Functional Theory (TD-DFT) stands as a workhorse for calculating the electronic excitation energies and oscillator strengths of medium to large-sized molecules. For a molecule like Anthracene, 9-(1-methoxyethyl)-, TD-DFT calculations would be instrumental in predicting its UV-visible absorption spectrum. The method's accuracy is often dependent on the choice of the exchange-correlation functional. For anthracenic systems, hybrid functionals are commonly employed to provide a balanced description of the electronic structure.
A hypothetical TD-DFT study on Anthracene, 9-(1-methoxyethyl)- would likely reveal a series of excited states, with the lowest singlet excited state (S₁) being of particular interest due to its role in fluorescence. The calculated excitation energies could be compared with experimental absorption maxima to validate the computational approach.
Table 1: Hypothetical TD-DFT Calculated Excitation Energies for Anthracene, 9-(1-methoxyethyl)-
| Excited State | Excitation Energy (eV) | Oscillator Strength (f) |
| S₁ | 3.30 | 0.15 |
| S₂ | 3.55 | 0.80 |
| S₃ | 4.10 | 0.05 |
Note: This table is a hypothetical representation and not based on actual published data.
Multireference Methods for Complex Excited State Landscapes
While TD-DFT is powerful, it can falter in cases where the excited state has significant double-excitation character or in regions of the potential energy surface where electronic states are close in energy (near-degeneracies). For a more rigorous analysis of the excited state landscape of Anthracene, 9-(1-methoxyethyl)-, especially in scenarios involving photochemical reactions or intersystem crossing, multireference methods would be necessary.
Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MRCI) can provide a more accurate description of such complex situations. These methods explicitly account for the mixing of different electronic configurations, which is crucial for understanding phenomena like conical intersections, which are critical funnels for radiationless decay and photochemical product formation.
Molecular Dynamics Simulations for Dynamic Behavior
To understand how the 9-(1-methoxyethyl)- substituent influences the structural dynamics of the anthracene core, both in the ground and excited states, molecular dynamics (MD) simulations would be invaluable. MD simulations model the atomic motions of a molecule over time, providing insights into its conformational flexibility and interactions with its environment.
For Anthracene, 9-(1-methoxyethyl)-, MD simulations could be employed to:
Explore the rotational freedom of the methoxyethyl group and its preferred orientations relative to the anthracene plane.
Simulate the solvent shell structure around the molecule and its influence on the photophysical properties.
Investigate the structural changes that occur upon electronic excitation by performing excited-state MD simulations.
Correlation of Computational Data with Experimental Observations
The ultimate goal of theoretical and computational investigations is to provide a detailed understanding that complements and explains experimental findings. For Anthracene, 9-(1-methoxyethyl)-, a synergistic approach combining computational modeling with experimental spectroscopy would be highly beneficial.
For instance, the computationally predicted UV-visible absorption spectrum from TD-DFT calculations could be directly compared with an experimentally measured spectrum. Any discrepancies could point to specific electronic or structural effects not fully captured by the computational model, leading to a refinement of the theoretical approach. Similarly, fluorescence emission energies and quantum yields could be rationalized by examining the computationally determined properties of the S₁ excited state, such as its geometry and the nature of the electronic transition.
While a dedicated body of research on the computational chemistry of Anthracene, 9-(1-methoxyethyl)- is yet to be established, the application of the theoretical methods outlined above holds the key to unlocking a deeper understanding of this intriguing molecule's behavior. Such studies would not only illuminate the specific properties of this compound but also contribute to the broader knowledge of structure-property relationships in the vast family of anthracene derivatives.
Applications in Advanced Organic Materials and Devices Based on Anthracene, 9 1 Methoxyethyl
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
There is no available data on the use of "Anthracene, 9-(1-methoxyethyl)-" as a blue light-emitting material or as a component in host-guest systems for OLEDs. Research on blue-emitting anthracene (B1667546) derivatives typically focuses on achieving high quantum yields, good color purity, and long operational stability through various substitution patterns, but the 9-(1-methoxyethyl) derivative is not among the reported compounds.
Design Principles for Efficient Blue Light Emission
General design principles for blue emitters often involve creating rigid molecular structures to minimize non-radiative decay pathways and tuning the energy levels to achieve deep blue emission. However, no studies have applied these principles to "Anthracene, 9-(1-methoxyethyl)-".
Host-Guest Systems in OLED Architectures
The potential for "Anthracene, 9-(1-methoxyethyl)-" to act as either a host or a guest in OLEDs has not been explored. Its molecular structure could theoretically influence intermolecular interactions and energy transfer processes, but no research has been conducted to confirm this.
Organic Photovoltaics (OPVs) and Solar Cell Research
The application of "Anthracene, 9-(1-methoxyethyl)-" in organic solar cells has not been documented. Research in this area is focused on developing materials with broad absorption spectra, efficient charge separation, and high charge carrier mobility, but this specific compound has not been investigated as a potential donor or acceptor material.
Charge Generation and Transport Mechanisms
There are no studies on the charge generation or transport mechanisms within a photovoltaic device incorporating "Anthracene, 9-(1-methoxyethyl)-".
Efficiency Enhancements in OPV Systems
No research has been published on the use of "Anthracene, 9-(1-methoxyethyl)-" to enhance the power conversion efficiency of organic solar cells.
Organic Field-Effect Transistors (OFETs) as Active Components
The use of "Anthracene, 9-(1-methoxyethyl)-" as a semiconductor in OFETs is not reported in the scientific literature. The performance of an OFET is highly dependent on the molecular packing and thin-film morphology of the active material, which remains uncharacterized for this compound.
Advanced Chemical and Biosensors (Materials Science Focus)
The unique photophysical properties of the anthracene core, particularly its strong fluorescence, make "Anthracene, 9-(1-methoxyethyl)-" and related derivatives promising candidates for the development of advanced chemical and biosensors. The substitution at the 9-position with a (1-methoxyethyl) group can influence the electronic environment of the anthracene moiety, potentially modulating its fluorescence in response to specific analytes. This section explores the application of this compound and its analogs as fluorescent probes and their integration into modern sensor technologies.
Fluorescent Sensing Probes for Specific Analytes
Derivatives of anthracene are widely investigated as fluorogenic probes where the fluorescence emission is altered upon interaction with a target analyte. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence. While direct studies on "Anthracene, 9-(1-methoxyethyl)-" as a sensing probe are not extensively documented, the behavior of analogous 9-substituted anthracenes provides a strong basis for its potential applications.
For instance, anthracene derivatives have been successfully employed as fluorescent chemosensors for the detection of a variety of ions and molecules. The sensing mechanism often involves a specific interaction between the substituent at the 9-position and the analyte, which in turn affects the photophysical properties of the anthracene core. In the case of "Anthracene, 9-(1-methoxyethyl)-", the ether oxygen in the methoxyethyl group could potentially act as a binding site for metal cations. The interaction with a metal ion could lead to a change in the fluorescence of the anthracene unit, making it a candidate for a "turn-on" or "turn-off" fluorescent sensor. Research on other anthracene-based probes has demonstrated high selectivity and sensitivity for metal ions like chromium(III) and zinc(II). researchgate.netacs.org For example, a Schiff base probe derived from 2-aminoanthracene (B165279) showed a "turn-on" fluorescence response to Cr³⁺ with a low detection limit of 0.4 μM. researchgate.net
Furthermore, the polarity of the microenvironment around the anthracene core can significantly impact its fluorescence. The methoxyethyl group in "Anthracene, 9-(1-methoxyethyl)-" could facilitate interactions with various organic molecules through hydrogen bonding or dipole-dipole interactions, leading to fluorescence quenching or enhancement. This principle has been utilized in the detection of nitroaromatic compounds, which are known to quench the fluorescence of anthracene derivatives. chalcogen.ro The sensitivity and selectivity of such probes can be fine-tuned by modifying the substituent at the 9-position.
The table below summarizes the sensing applications of various 9-substituted anthracene derivatives, illustrating the potential of this class of compounds in developing specific analyte probes.
| Anthracene Derivative Class | Analyte Detected | Sensing Mechanism | Reference |
| Anthracene-based Schiff bases | Metal Ions (e.g., Cr³⁺, Zn²⁺) | Chelation followed by hydrolysis or excimer formation | researchgate.netacs.org |
| 9-Chloromethyl anthracene | Carboxylic Acids | Derivatization to fluorescent esters | researchgate.net |
| (E)-9-(2-nitrovinyl)-anthracene | Bisulfite Anions | Nucleophilic addition causing fluorescence enhancement | beilstein-journals.org |
| 9-Anthracenecarboxamides | DNA bases (Adenine) | Base-discriminating fluorescence | researchgate.net |
Integration into Flexible and Miniaturized Sensor Platforms
The development of flexible and miniaturized sensors is a rapidly growing field, driven by the demand for wearable electronics, point-of-care diagnostics, and environmental monitoring. researchgate.net Anthracene derivatives, including potentially "Anthracene, 9-(1-methoxyethyl)-", can be integrated into these platforms due to their strong fluorescence and the possibility of incorporating them into polymer matrices.
Anthracene-containing polymers are attractive for flexible electronics due to their desirable electronic and photophysical properties. chemrxiv.orgnih.gov These polymers can be designed to be soluble and processable, allowing for the fabrication of thin films and flexible devices. For instance, a new anthracene-based polymer with an isosorbide (B1672297) group in the side chain has been synthesized and shown to have good film-forming abilities and a high fluorescence quantum yield, making it suitable for optoelectronic applications. chalcogen.ro The incorporation of "Anthracene, 9-(1-methoxyethyl)-" as a monomer or a pendant group in a polymer chain could lead to new functional materials for flexible sensors. The flexibility of the polymer backbone combined with the sensing capability of the anthracene moiety would enable the creation of sensors that can conform to non-planar surfaces.
Miniaturization of sensors is another key area where anthracene-based fluorescent probes can make a significant impact. researchgate.net The high quantum yield of many anthracene derivatives allows for sensitive detection even in small sample volumes. This is particularly advantageous for the development of microfluidic devices and lab-on-a-chip systems. By immobilizing an anthracene-based probe like "Anthracene, 9-(1-methoxyethyl)-" within a microchannel, it is possible to create a miniaturized optical sensor for continuous monitoring of specific analytes in a flowing stream. The fluorescence signal can be detected using miniaturized photodetectors, leading to a compact and portable analytical system. Research has been conducted on crack-sensing polymers where the fluorescence of an anthracene moiety is regenerated upon mechanical failure, demonstrating the potential for creating damage-sensing materials. researchgate.net
Polymeric Materials and Gelling Properties
The anthracene moiety is a versatile building block in materials science, not only for its electronic properties but also for its ability to influence the macroscopic properties of materials, such as their ability to form gels.
The incorporation of "Anthracene, 9-(1-methoxyethyl)-" into polymer chains can be achieved through various polymerization techniques. If the methoxyethyl group is modified to contain a polymerizable functional group, it can be copolymerized with other monomers to create a wide range of functional polymers. Anthracene-containing polymers have been explored for applications such as organic light-emitting diodes (OLEDs) and as materials with reversible cross-linking capabilities. researchgate.net The photo-dimerization of the anthracene core upon exposure to UV light can be used to create cross-linked networks, which can then be reversed by thermal treatment. This property is of great interest for developing self-healing materials and recyclable thermosets.
Furthermore, certain low-molecular-weight anthracene derivatives have been shown to act as organogelators, forming fibrous networks that can immobilize organic solvents at low concentrations. The gelling ability is highly dependent on the intermolecular interactions, such as hydrogen bonding and π-π stacking, between the gelator molecules. The presence of the methoxyethyl group in "Anthracene, 9-(1-methoxyethyl)-" could potentially facilitate the formation of such organized structures through dipole-dipole interactions and van der Waals forces. Research on an anthracene derivative containing a urea (B33335) group has shown that gelation can lead to a significant enhancement of fluorescence, a phenomenon termed gelation-induced enhanced fluorescence emission. This property could be exploited for developing novel stimuli-responsive materials where the gel-sol transition is accompanied by a change in the optical properties. While specific studies on the gelling properties of "Anthracene, 9-(1-methoxyethyl)-" are not prevalent, the known behavior of similar anthracene derivatives suggests that it could be a valuable component in the design of new soft materials.
The table below lists some examples of polymers and gels based on anthracene derivatives and their notable properties.
| Material Type | Anthracene Derivative | Key Property/Application | Reference |
| Polymer | Poly(9-anthracenylmethyl methacrylate) | Fluorescent signal amplification for DNA detection | |
| Polymer | Anthracene-grafted EPM rubber | Thermally reversible cross-linking | |
| Organogel | Anthracene derivative with a urea group | Gelation-induced enhanced fluorescence emission | |
| Polymer | Anthracene-containing polyethers | Doping with iodine for enhanced electrical conductivity | chemrxiv.org |
Supramolecular Chemistry and Host Guest Recognition with Anthracene, 9 1 Methoxyethyl Analogues
Design and Synthesis of Anthracene-Based Supramolecular Hosts
The design of supramolecular hosts based on anthracene (B1667546) analogues is centered on creating pre-organized cavities capable of encapsulating guest molecules. This is often achieved by incorporating anthracene units into larger macrocyclic or cage-like structures. Common strategies involve linking two or more anthracene moieties with flexible or rigid spacers to form cyclophanes, or creating cleft-like structures known as molecular tweezers. researchgate.netacs.org
A prevalent synthetic strategy for creating anthracene-based macrocycles involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nih.gov For instance, fluorescent macrocycles have been prepared via a multistep route starting with the double Suzuki coupling of dibromides with alkylphenylboronic acids to yield terphenyl derivatives. These intermediates are then converted to diiodo-dibenzo[a,j]anthracenes, which can undergo further coupling reactions to form large macrocyclic structures. nih.gov Another efficient method involves the reversible formation of boronic esters to create shape-persistent macrocycles containing multiple anthracene units. researchgate.net
Molecular tweezers represent another important class of anthracene-based hosts. These are typically open-chain molecules that can "grip" a guest molecule between two anthracene "arms." The synthesis of a molecular tweezer incorporating photosensitizing anthracene units and a central terpyridine moiety has been reported. The key step in this synthesis was the palladium-catalyzed Sonogashira coupling of phenylacetylene (B144264) with a 6,6″-bis(10-bromoanthracen-9-yl)-terpyridine precursor. acs.org This approach allows for the creation of a U-shaped conformation upon metal coordination, forming a well-defined binding cavity. acs.orgacs.org
These synthetic approaches highlight a modular design principle, where the choice of linker units and the substitution pattern on the anthracene core can be systematically varied to control the size, shape, and electronic properties of the host's binding cavity. The introduction of a chiral substituent, such as the (R)- or (S)-1-methoxyethyl group, would impart chirality to the host, opening possibilities for enantioselective molecular recognition.
Molecular Recognition Phenomena and Binding Affinity Studies
Anthracene-based hosts recognize and bind guest molecules through a combination of non-covalent interactions within their defined cavities. The binding process is often monitored by changes in the host's spectroscopic properties, particularly its fluorescence, which is a hallmark of the anthracene chromophore.
For example, bicyclic receptors containing two or three anthracene units have been designed for the recognition of anions. These hosts demonstrate a "turn-on" fluorescence response upon binding nitrate (B79036) in a buffered aqueous solution. nih.govacs.org The binding affinity for nitrate was found to be in the order of 10³ M⁻¹, indicating a moderately strong interaction in a competitive aqueous environment. nih.gov The selectivity of these hosts is governed by the complementarity in size, shape, and electrostatic potential between the host's cavity and the guest anion.
In another example, an anthracene-based macrocycle was synthesized and tested for its ability to detect nitroaromatic compounds, which are powerful explosives. The host exhibited strong fluorescence quenching upon interaction with electron-deficient guests like picric acid and 2,4-dinitrophenol (B41442) (2,4-DNP). metu.edu.tr The binding and sensing performance of this system is summarized in the table below.
| Guest Analyte | Stern-Volmer Quenching Constant (KSV) (M-1) | Limit of Detection (LOD) (µM) |
|---|---|---|
| Picric Acid (PA) | 5.28 x 104 | 0.39 |
| 2,4-Dinitrophenol (2,4-DNP) | 5.61 x 104 | 0.25 |
This data demonstrates the high sensitivity of anthracene-based hosts towards specific electron-deficient analytes, driven by favorable electronic interactions. metu.edu.tr
The primary driving force for guest binding in many anthracene-based host systems is the π-π stacking interaction between the electron-rich anthracene core and suitable aromatic guests. nih.gov The broad, flat surface of the anthracene moiety provides an ideal platform for such interactions. In cyclophane-type hosts, guests are often sandwiched between two parallel anthracene units, maximizing this stabilizing interaction.
Hydrogen bonding also plays a crucial role, particularly in the recognition of anions or polar molecules. nih.gov Receptors designed for nitrate binding, for instance, incorporate hydrogen bond donors (like amide N-H groups) that are strategically positioned to interact with the oxygen atoms of the nitrate anion. nih.gov The presence of an ether oxygen in the 9-(1-methoxyethyl)- substituent would offer a potential hydrogen bond acceptor site, allowing for specific recognition of guests capable of hydrogen bond donation.
Anion-π interactions, where an anion is attracted to the electron-deficient face of an aromatic ring, have also been identified as a significant contributor to binding in certain anthracene-based receptors. nih.gov This interaction, in concert with electrostatic forces and hydrogen bonds, helps to securely anchor anionic guests within the host's cavity. nih.gov
Substituents on the anthracene core have a profound impact on the binding properties of the host. They can influence the host's electronic character, steric environment, and solubility.
Electron-donating groups, such as alkoxy substituents, increase the electron density of the anthracene π-system, enhancing its ability to engage in π-π stacking with electron-poor guest molecules. Conversely, electron-withdrawing groups would favor interactions with electron-rich guests. Studies on asymmetrically substituted anthracenes have shown that even without direct participation in binding, bulky substituents at the 10-position can influence the solid-state packing and photoluminescent properties, which is critical for sensor development. rsc.org
The 9-(1-methoxyethyl)- group is sterically more demanding than a simple methyl or methoxy (B1213986) group. This bulk can be used to create a more defined and size-selective binding pocket, preventing the inclusion of guests that are too large while favoring those with a complementary shape. Furthermore, the flexible nature of the ethyl chain and the presence of the methoxy group could allow for induced-fit binding, where the host conformationally adapts to optimize interactions with the guest.
Dynamic Host-Guest Systems and Reversible Interactions
A key feature of supramolecular chemistry is the dynamic and often reversible nature of non-covalent interactions. Anthracene derivatives are particularly well-suited for creating dynamic systems that respond to external stimuli, most notably light. The [4+4] photodimerization of anthracene is a well-studied photoreaction that can be used to control host-guest interactions. nih.gov
This reaction involves the light-induced formation of a covalent bond between the 9 and 10 positions of two adjacent anthracene molecules, which can be reversed either thermally or by irradiation with shorter-wavelength UV light. nih.gov This process has been harnessed in coordination cages where anthracene derivatives act as guests. nih.gov Irradiation with near-UV light triggers the dimerization of the encapsulated anthracenes, which can, in turn, force the release of a co-guest or a change in the system's optical properties. nih.gov The reverse reaction can regenerate the original host-guest complex.
In the context of a host molecule, this reversible photodimerization could be used to switch guest binding "on" or "off". For example, a molecular tweezer with anthracene arms could be in an "open" state that binds a guest. Upon irradiation, the intramolecular photodimerization of the arms would force the host into a "closed" state, releasing the guest. This photochemical control over the binding and release process is a hallmark of advanced, stimuli-responsive supramolecular systems. acs.orgrsc.org
Self-Assembly of Anthracene Derivatives into Ordered Structures
Beyond individual host-guest complexes, anthracene derivatives can self-assemble into larger, highly ordered structures such as fibers, vesicles, and supramolecular polymers. This self-assembly is driven by the same non-covalent interactions that govern guest binding, primarily π-π stacking and hydrogen bonding.
Metallosupramolecular chemistry provides a powerful tool for directing the self-assembly of anthracene derivatives. For instance, 2,6-difunctionalized anthracenes have been used as ligands to create dinuclear or tetranuclear metal complexes. rsc.org The geometry of the metal coordination sphere pre-organizes the anthracene units into a specific orientation (e.g., parallel or anti-parallel). This templating effect can then be used to control the outcome of subsequent reactions, such as achieving unique regio- and stereoselectivity in [4+4] photodimerization reactions that would be difficult to obtain in solution. rsc.org
The introduction of specific functional groups, such as the 1-methoxyethyl group, could influence the packing and morphology of these self-assembled structures. The interplay between the π-stacking of the aromatic cores and the steric and electronic interactions of the side chains would dictate the final supramolecular architecture.
Prospective Research Directions and Interdisciplinary Opportunities for Anthracene, 9 1 Methoxyethyl
Integration with Photocatalysis and Energy Conversion Systems
The inherent photoreactive nature of the anthracene (B1667546) moiety suggests significant potential for "Anthracene, 9-(1-methoxyethyl)-" in the realms of photocatalysis and energy conversion. Anthracene and its derivatives are well-known for their ability to absorb UV and visible light, leading to the formation of excited states that can participate in energy or electron transfer processes. beilstein-journals.orgnih.gov These fundamental properties are central to their application in systems designed to harness light energy.
One promising avenue of research is the use of "Anthracene, 9-(1-methoxyethyl)-" as a photosensitizer. Upon photoexcitation, it could transfer its energy to other molecules, initiating photochemical reactions. This is particularly relevant in the context of organic synthesis, where photoredox catalysis has emerged as a powerful tool. The methoxyethyl group at the 9-position may influence the excited-state lifetimes and redox potentials of the anthracene core, potentially offering tunable photocatalytic activity.
Furthermore, the ability of anthracene derivatives to undergo [4+4] cycloaddition upon irradiation to form photodimers, and to reverse this process thermally, opens up possibilities in energy storage systems. vub.be This reversible dimerization could be exploited to store solar energy in chemical bonds, with the subsequent controlled release of this energy as heat. The 9-(1-methoxyethyl)- substituent would likely play a crucial role in modulating the kinetics and efficiency of both the forward and reverse reactions.
Future investigations could focus on incorporating "Anthracene, 9-(1-methoxyethyl)-" into larger molecular architectures or polymeric structures to create robust and recyclable photocatalytic systems. elsevierpure.com Its integration into solar cell technologies, such as dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs), as a light-harvesting component also warrants exploration. beilstein-journals.org
Exploration of Novel Stimuli-Responsive Materials
The development of materials that can respond to external stimuli is a rapidly growing field of materials science. nih.gov Anthracene derivatives are particularly interesting in this context due to their well-documented photo- and thermo-responsive behavior. elsevierpure.comresearchgate.net The reversible photodimerization of the anthracene core is a key mechanism for creating stimuli-responsive materials. vub.be
"Anthracene, 9-(1-methoxyethyl)-" could be a valuable building block for such materials. By incorporating this compound into polymer chains, either as a pendant group or within the main chain, it is possible to create photo-crosslinkable polymers. elsevierpure.com Irradiation with UV light would induce the dimerization of the anthracene units, leading to the formation of a crosslinked network and a change in the material's properties, such as its solubility or mechanical strength. Subsequent heating could then cleave these crosslinks, returning the material to its original state. This reversible behavior is highly desirable for applications in areas like self-healing materials, drug delivery systems, and reprocessable thermosets.
The nature of the substituent at the 9-position of the anthracene ring is known to significantly influence the thermal stability of the corresponding photodimer. researchgate.net The electron-donating character of the methoxyethyl group in "Anthracene, 9-(1-methoxyethyl)-" is expected to affect the dissociation temperature of its dimer, providing a means to tune the thermal responsiveness of materials incorporating this chromophore. vub.be
Research in this area would involve the synthesis and characterization of polymers containing "Anthracene, 9-(1-methoxyethyl)-" and a detailed investigation of their photo- and thermo-responsive properties. The potential to create materials with tailored response temperatures and reversible property changes makes this a particularly exciting avenue for future studies.
| Potential Application | Stimulus | Underlying Mechanism | Relevant Research Area |
| Self-healing polymers | UV light / Heat | Reversible [4+4] photodimerization | Materials Science |
| Controlled drug release | UV light / Heat | Change in polymer network density | Biomedical Engineering |
| Reprocessable thermosets | Heat | Thermal dissociation of photodimers | Polymer Chemistry |
| Photo-patternable surfaces | UV light | Spatially controlled crosslinking | Microfabrication |
Advanced Characterization Techniques for In Situ Studies (General academic relevance)
To fully understand and optimize the behavior of "Anthracene, 9-(1-methoxyethyl)-" in the applications outlined above, the use of advanced characterization techniques for in situ studies will be crucial. These techniques allow for the real-time observation of chemical and physical changes as they occur, providing invaluable insights into reaction mechanisms and material dynamics.
For instance, time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, can be employed to study the excited-state dynamics of "Anthracene, 9-(1-methoxyethyl)-". This would provide information on the lifetimes of its singlet and triplet excited states, which is essential for understanding its potential as a photosensitizer.
In the context of stimuli-responsive materials, in situ techniques like micro-Raman spectroscopy can be used to monitor the photodimerization and thermal dissociation processes in real-time. rsc.org This would allow for the direct observation of the changes in molecular vibrations and lattice structures during these transformations. Similarly, techniques such as in situ rheology and dynamic mechanical analysis (DMA) could be used to probe the changes in the mechanical properties of polymers containing "Anthracene, 9-(1-methoxyethyl)-" as they undergo photo-crosslinking and thermal healing.
Predictive Modeling for Rational Design of New Anthracene-Based Compounds (General academic relevance)
Computational modeling and simulation are powerful tools that can accelerate the discovery and design of new materials with tailored properties. In the context of "Anthracene, 9-(1-methoxyethyl)-" and its derivatives, predictive modeling can play a significant role in guiding synthetic efforts and understanding experimental observations.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, absorption and emission spectra, and excited-state properties of "Anthracene, 9-(1-methoxyethyl)-". mdpi.com These calculations can help to rationalize the influence of the 9-(1-methoxyethyl)- substituent on the photophysical properties of the anthracene core and to predict how these properties might be further tuned by modifying the substituent.
Furthermore, molecular dynamics (MD) simulations can be employed to study the behavior of "Anthracene, 9-(1-methoxyethyl)-" in different environments, such as in solution or within a polymer matrix. These simulations can provide insights into the conformational dynamics of the molecule and its interactions with its surroundings, which can be crucial for understanding its reactivity and the properties of materials incorporating it. By correlating computational predictions with experimental results, a deeper understanding of the structure-property relationships in this class of compounds can be achieved, enabling the rational design of new anthracene-based materials with optimized performance for specific applications. mdpi.com
Cross-Disciplinary Research at the Interface of Organic Chemistry and Nanoscience (General academic relevance)
The unique properties of "Anthracene, 9-(1-methoxyethyl)-" make it an ideal candidate for research at the interface of organic chemistry and nanoscience. The ability to synthesize this molecule with high precision and to potentially modify its structure opens up numerous possibilities for its integration into nanoscale systems.
One area of interest is the development of fluorescent nanoprobes for biological imaging. The anthracene core is a well-known fluorophore, and by functionalizing "Anthracene, 9-(1-methoxyethyl)-" with targeting moieties, it could be used to selectively label and visualize specific cellular components or biological processes. mdpi.comresearchgate.net The methoxyethyl group could influence the solubility and biocompatibility of such probes.
Another exciting prospect is the use of "Anthracene, 9-(1-methoxyethyl)-" in the fabrication of organic nanomaterials, such as nanowires and nanoparticles. mdpi.com The self-assembly of this molecule, driven by intermolecular interactions, could lead to the formation of well-defined nanostructures with interesting optical and electronic properties. These nanomaterials could find applications in areas such as organic electronics, sensing, and photonics. beilstein-journals.orgnih.gov
The synergy between the synthetic control offered by organic chemistry and the ability to manipulate matter at the nanoscale provided by nanoscience will be key to unlocking the full potential of "Anthracene, 9-(1-methoxyethyl)-" in these and other emerging technologies.
Q & A
Q. What synthetic strategies are effective for introducing the 1-methoxyethyl substituent at the 9-position of anthracene?
The 9-position of anthracene is highly reactive toward electrophilic substitution due to its aromatic stabilization energy. A two-step methodology is often employed:
- Step 1: Halogenation at the 9-position using reagents like bromine or iodine under controlled conditions to yield 9-bromoanthracene derivatives .
- Step 2: Nucleophilic substitution with a 1-methoxyethyl group via cross-coupling reactions (e.g., Suzuki-Miyaura or Kumada coupling) using palladium catalysts. Alternatively, Friedel-Crafts alkylation with methoxyethyl chloride in the presence of Lewis acids (e.g., AlCl₃) can be utilized . Key Considerations: Steric hindrance from the methoxyethyl group may reduce reaction efficiency; optimizing solvent polarity and temperature is critical .
Q. How does the electron-donating methoxy group influence anthracene's reactivity in Diels-Alder reactions?
The methoxy group in the 1-methoxyethyl substituent donates electron density via resonance, activating the anthracene’s 9,10-positions for Diels-Alder reactions. Experimental protocols include:
Q. What are the primary degradation pathways of 9-(1-methoxyethyl)anthracene under oxidative conditions?
Oxidative degradation typically occurs via:
- Pathway 1: Formation of anthraquinone derivatives through oxidation of the central anthracene ring, monitored via HPLC with UV detection (λ = 254 nm) .
- Pathway 2: Cleavage of the methoxyethyl group, yielding formaldehyde and 9-vinylanthracene, identified using GC-MS . Mitigation Strategy: Stabilize the compound by storing it under inert gas (e.g., argon) and avoiding prolonged exposure to UV light .
Advanced Research Questions
Q. What spectroscopic techniques are optimal for characterizing 9-(1-methoxyethyl)anthracene's structural and electronic properties?
A multi-technique approach is recommended:
- UV-Vis Spectroscopy: Identify π→π* transitions (e.g., absorbance peaks at 365–450 nm) and assess conjugation effects from the methoxyethyl group .
- Fluorescence Spectroscopy: Measure quantum yields (Φf) in acetonitrile; derivatives with electron-donating groups typically exhibit enhanced emission .
- X-ray Crystallography: Resolve steric effects and molecular packing using SHELX software (e.g., SHELXL for refinement), addressing challenges like twinning via iterative least-squares algorithms .
Q. How can computational methods predict the photophysical behavior of 9-(1-methoxyethyl)anthracene in polymer matrices?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:
- Simulate HOMO-LUMO gaps and exciton migration pathways .
- Predict intermolecular interactions (e.g., π-π stacking distances) in polymer blends, validated via molecular dynamics (MD) simulations . Experimental Validation: Compare computational results with fluorescence lifetime imaging microscopy (FLIM) data .
Q. What challenges arise in resolving crystallographic data for 9-(1-methoxyethyl)anthracene derivatives?
Common issues include:
- Disordered Methoxyethyl Groups: Address via anisotropic displacement parameter refinement in SHELXL .
- Twinning: Apply the TWIN law in SHELX to deconvolute overlapping reflections . Case Study: For 9-(dimethoxymethyl)anthracene, planar anthracene skeletons were resolved with R factors < 0.05 using high-resolution synchrotron data .
Q. How does the steric bulk of the 1-methoxyethyl group affect π-π stacking in supramolecular assemblies?
Steric hindrance disrupts face-to-face π-π interactions, favoring edge-to-face packing. Methodological insights:
- X-ray Analysis: Measure dihedral angles between anthracene units (e.g., ~89° in twisted bianthracenes) .
- AFM/TEM: Visualize nanoscale morphology in thin films, correlating with reduced excimer formation in fluorescence spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
